molecular formula C7H14N4O B1334032 4-Acetylpiperazine-1-carboximidamide CAS No. 62122-70-7

4-Acetylpiperazine-1-carboximidamide

Cat. No.: B1334032
CAS No.: 62122-70-7
M. Wt: 170.21 g/mol
InChI Key: DJMUBYMCDJLVJJ-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.21 g/mol. It is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylpiperazine-1-carboximidamide typically involves the reaction of piperazine with acetic anhydride and subsequent treatment with cyanamide. The reaction conditions often include:

    Step 1: Reacting piperazine with acetic anhydride in the presence of a base such as pyridine or triethylamine to form 4-acetylpiperazine.

    Step 2: Treating the resulting 4-acetylpiperazine with cyanamide under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Acetylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of 4-piperazinylmethanamine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-Acetylpiperazine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly (ADP-ribose) polymerases (PARP-1).

    Medicine: Explored for its anticancer properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine-1-carboximidamide: Another piperazine derivative with similar structural features.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity.

    2-(4-[4-Acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide: A derivative explored as a PARP-1 inhibitor.

Uniqueness

4-Acetylpiperazine-1-carboximidamide stands out due to its specific acetyl and carboximidamide functional groups, which confer unique chemical reactivity and biological activity. Its potential as a PARP-1 inhibitor and anticancer agent highlights its significance in medicinal chemistry.

Properties

IUPAC Name

4-acetylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMUBYMCDJLVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373325
Record name 4-acetylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62122-70-7
Record name 4-acetylpiperazine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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